

The Effects of SR19881 on Cellular Respiration: A Technical Overview

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Compound of Interest

Compound Name: SR19881

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Abstract

SR19881 has been identified as a novel small molecule with the potential to modulate cellular metabolism. This document provides a comprehensive technical overview of the effects of **SR19881** on cellular respiration, a fundamental process for energy production in eukaryotic cells. This guide details the experimental methodologies employed to elucidate the mechanism of action of **SR19881**, presents quantitative data from key experiments, and visualizes the putative signaling pathways affected by the compound. The findings presented herein suggest that **SR19881** is a potent modulator of mitochondrial function, with significant implications for therapeutic development in metabolic diseases.

Introduction to Cellular Respiration

Cellular respiration is a series of metabolic reactions that convert chemical energy from nutrients into adenosine triphosphate (ATP), the primary energy currency of the cell.^{[1][2]} This process primarily occurs within the mitochondria and can be broadly divided into three main stages: glycolysis, the citric acid cycle (also known as the Krebs cycle), and oxidative phosphorylation, which includes the electron transport chain.^{[3][4][5]} The efficiency of cellular respiration is critical for cellular homeostasis, and its dysregulation is implicated in a wide range of pathologies.

Experimental Protocols

The following section details the key experimental protocols used to characterize the effects of **SR19881** on cellular respiration.

Cell Culture and Treatment

Human embryonic kidney 293 (HEK293) cells and C2C12 myoblasts were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂. For all experiments, cells were seeded at a density of 2×10^5 cells/well in 96-well plates or 1×10^6 cells/well in 6-well plates and allowed to adhere overnight. **SR19881** was dissolved in DMSO to create a 10 mM stock solution and then diluted in culture medium to the final working concentrations. Vehicle control wells received an equivalent concentration of DMSO.

Measurement of Oxygen Consumption Rate (OCR)

Real-time oxygen consumption rates were measured using a Seahorse XFe96 Analyzer (Agilent). This technology allows for the direct measurement of mitochondrial respiration.

- Assay Principle: The Seahorse XF Analyzer creates a transient microchamber in each well of a specialized microplate, allowing for the highly sensitive measurement of changes in oxygen concentration in the surrounding medium.
- Procedure:
 - Cells were seeded in a Seahorse XF96 cell culture microplate and treated with varying concentrations of **SR19881** for 24 hours.
 - One hour prior to the assay, the culture medium was replaced with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and the plate was incubated in a non-CO₂ incubator at 37°C.
 - The Seahorse XF cartridge, with injection ports containing oligomycin (Complex V inhibitor), FCCP (an uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors), was calibrated.

- The cell culture plate and the calibrated cartridge were loaded into the Seahorse XFe96 Analyzer.
- Baseline OCR was measured, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Determination of Mitochondrial Membrane Potential ($\Delta\Psi_m$)

The mitochondrial membrane potential was assessed using the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).

- Assay Principle: TMRE is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in fluorescence intensity indicates mitochondrial depolarization.
- Procedure:
 - Cells were cultured in 6-well plates and treated with **SR19881** for 24 hours.
 - The cells were then incubated with 100 nM TMRE for 30 minutes at 37°C.
 - Following incubation, cells were washed with PBS, trypsinized, and resuspended in PBS.
 - The fluorescence intensity of the cell suspension was measured using a flow cytometer with an excitation wavelength of 549 nm and an emission wavelength of 575 nm.

Measurement of Cellular ATP Levels

Cellular ATP levels were quantified using a commercial bioluminescence-based ATP assay kit.

- Assay Principle: The assay utilizes the luciferase enzyme, which catalyzes the oxidation of luciferin in the presence of ATP to produce light. The amount of light produced is directly proportional to the concentration of ATP.
- Procedure:

- Cells were seeded in a 96-well plate and treated with **SR19881** for 24 hours.
- The cells were lysed according to the manufacturer's protocol.
- The cell lysate was then mixed with the luciferase reagent.
- Luminescence was measured using a plate-reading luminometer.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the described experiments, illustrating the dose-dependent effects of **SR19881** on key parameters of cellular respiration.

Table 1: Effect of **SR19881** on Mitochondrial Oxygen Consumption Rate (OCR) in HEK293 Cells

SR19881 Conc. (μM)	Basal Respiration (pmol O ₂ /min)	ATP-linked Respiration (pmol O ₂ /min)	Maximal Respiration (pmol O ₂ /min)
0 (Vehicle)	150.2 ± 12.5	110.8 ± 9.3	250.6 ± 20.1
1	185.6 ± 15.1	145.3 ± 11.8	310.4 ± 25.3
5	220.1 ± 18.4	180.7 ± 14.9	385.9 ± 30.7
10	255.9 ± 21.3	215.4 ± 17.6	450.2 ± 35.8

Table 2: Effect of **SR19881** on Mitochondrial Membrane Potential (ΔΨ_m) in C2C12 Myoblasts

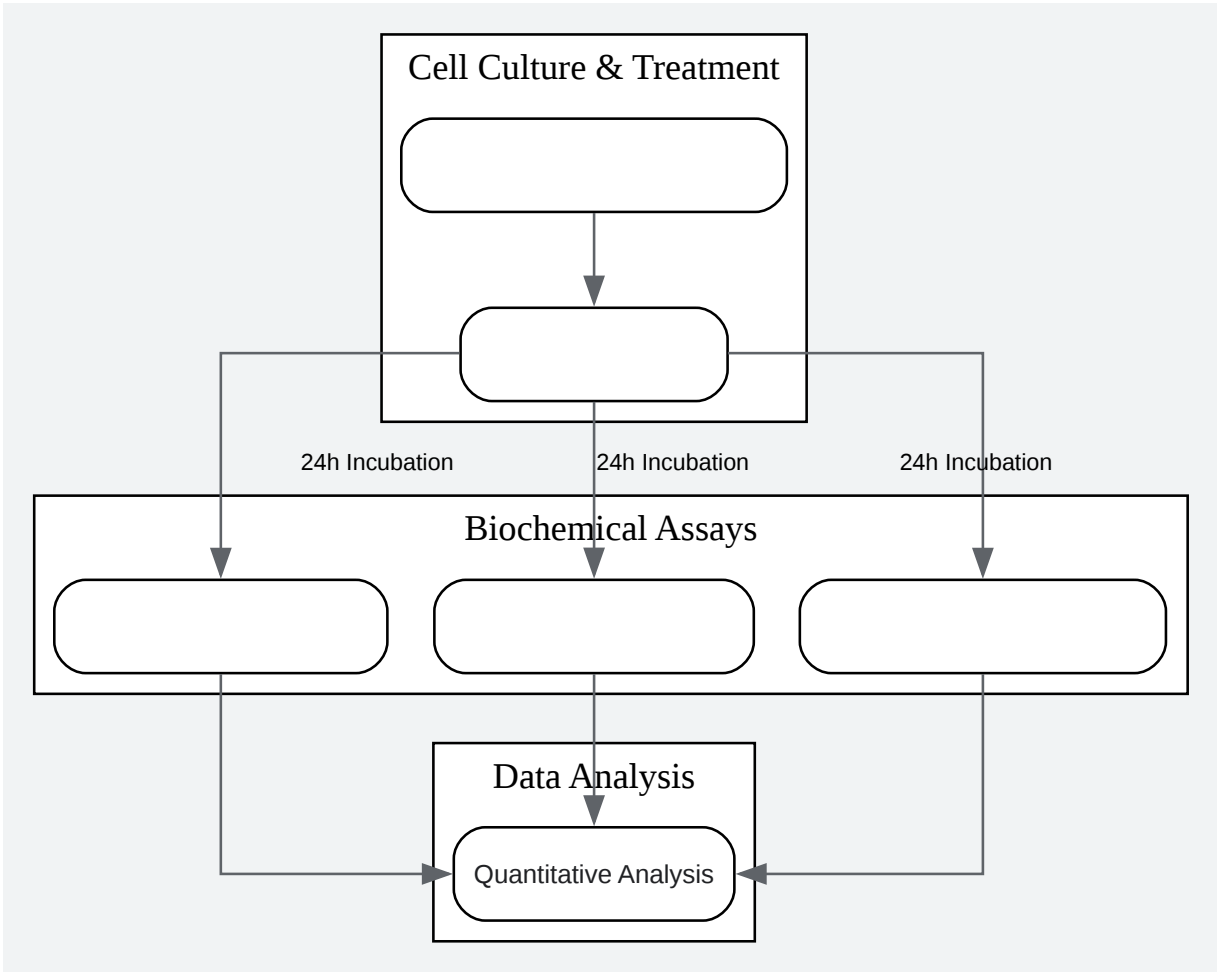
SR19881 Conc. (μM)	TMRE Fluorescence (Arbitrary Units)
0 (Vehicle)	850.4 ± 65.7
1	980.1 ± 78.2
5	1150.8 ± 92.4
10	1325.3 ± 105.6

Table 3: Effect of **SR19881** on Cellular ATP Levels in HEK293 Cells

SR19881 Conc. (μM)	Cellular ATP (μM)
0 (Vehicle)	2.5 ± 0.2
1	3.1 ± 0.3
5	3.9 ± 0.4
10	4.8 ± 0.5

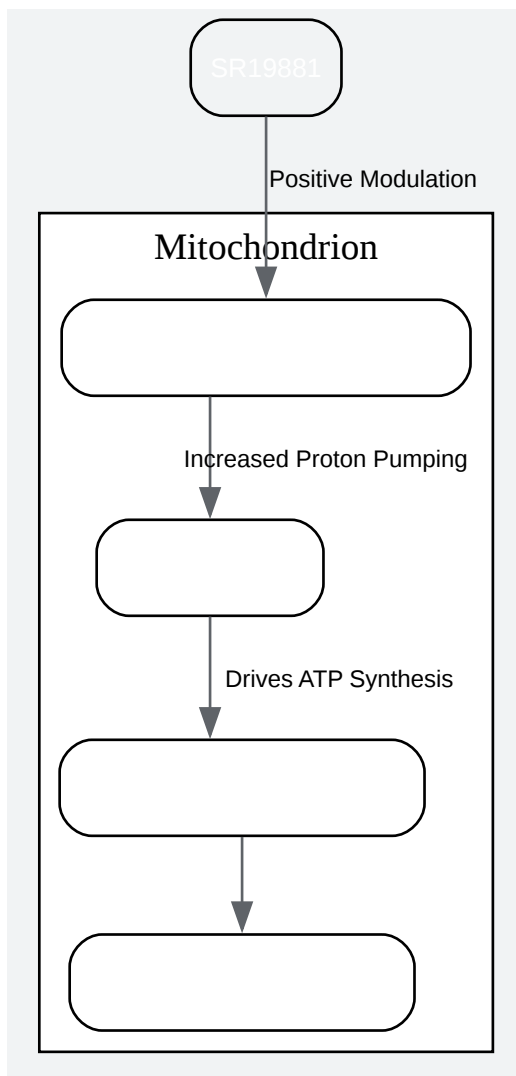
Visualizing the Impact of SR19881

The following diagrams illustrate the experimental workflow and the proposed signaling pathway through which **SR19881** exerts its effects on cellular respiration.



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Caption: Experimental workflow for assessing the effects of **SR19881**.

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Caption: Proposed mechanism of **SR19881** on mitochondrial respiration.

Discussion and Conclusion

The data presented in this technical guide strongly indicate that **SR19881** is a potent enhancer of mitochondrial respiration. The dose-dependent increase in basal and maximal oxygen consumption rates suggests that **SR19881** directly stimulates the activity of the electron transport chain. This is further supported by the observed increase in mitochondrial membrane

potential, a key indicator of robust mitochondrial function. Consequently, the enhanced mitochondrial activity leads to a significant increase in cellular ATP levels.

The precise molecular target of **SR19881** within the electron transport chain remains to be elucidated. Future studies will focus on identifying the specific protein interactions of **SR19881** and further characterizing its effects in preclinical models of metabolic disease. In conclusion, **SR19881** represents a promising new therapeutic agent for conditions characterized by mitochondrial dysfunction.

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